molecular formula C12H7F3O B6370268 3-(2,4,6-Trifluorophenyl)phenol CAS No. 1261899-97-1

3-(2,4,6-Trifluorophenyl)phenol

Cat. No.: B6370268
CAS No.: 1261899-97-1
M. Wt: 224.18 g/mol
InChI Key: WFXKYDNNYNXEKQ-UHFFFAOYSA-N
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Description

3-(2,4,6-Trifluorophenyl)phenol is an organic compound with the molecular formula C12H7F3O It is a derivative of phenol, where the phenyl ring is substituted with three fluorine atoms at the 2, 4, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,6-Trifluorophenyl)phenol can be achieved through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a boron reagent and a halogenated phenol under the catalysis of palladium. The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in a solvent like ethanol or water .

Industrial Production Methods

Industrial production of this compound may involve high-pressure reactions using ammonia water and a catalyst such as cuprous oxide. This method allows for the efficient conversion of halogenated precursors to the desired trifluorophenyl phenol .

Chemical Reactions Analysis

Types of Reactions

3-(2,4,6-Trifluorophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to corresponding hydroxy derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

3-(2,4,6-Trifluorophenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,4,6-Trifluorophenyl)phenol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,6-Trifluorophenol
  • 4-(Trifluoromethyl)phenol
  • 2,4,6-Trichlorophenol

Comparison

Compared to similar compounds, 3-(2,4,6-Trifluorophenyl)phenol is unique due to the specific positioning of the trifluoromethyl groups, which can significantly alter its chemical reactivity and biological activity. This makes it particularly useful in applications where precise molecular interactions are required .

Properties

IUPAC Name

3-(2,4,6-trifluorophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O/c13-8-5-10(14)12(11(15)6-8)7-2-1-3-9(16)4-7/h1-6,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXKYDNNYNXEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=C(C=C(C=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683530
Record name 2',4',6'-Trifluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261899-97-1
Record name 2',4',6'-Trifluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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